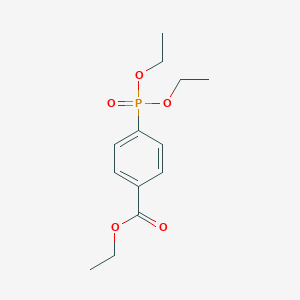

Ethyl 4-(diethoxyphosphoryl)benzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-diethoxyphosphorylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19O5P/c1-4-16-13(14)11-7-9-12(10-8-11)19(15,17-5-2)18-6-3/h7-10H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGVFPROCAZKXQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)P(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378646 | |

| Record name | Ethyl 4-(diethoxyphosphoryl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17067-92-4 | |

| Record name | Ethyl 4-(diethoxyphosphoryl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 4 Diethoxyphosphoryl Benzoate

Classical Synthetic Approaches

Traditional methods for synthesizing arylphosphonates like Ethyl 4-(diethoxyphosphoryl)benzoate rely on foundational reactions in organic chemistry, primarily the Michaelis-Arbuzov reaction for C-P bond formation and standard esterification for modifying the carboxylic acid group.

The Michaelis-Arbuzov reaction, or simply the Arbuzov reaction, is a cornerstone in the synthesis of phosphonates. wikipedia.org It involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to produce a dialkyl phosphonate (B1237965). organic-chemistry.org For the synthesis of this compound, this reaction would typically start with an ethyl 4-(halomethyl)benzoate and triethyl phosphite.

The mechanism proceeds in two main steps:

Nucleophilic Attack: The reaction begins with the nucleophilic attack of the phosphorus atom of the triethyl phosphite on the electrophilic benzylic carbon of ethyl 4-(bromomethyl)benzoate (B8499459). This is an S_N2 reaction that displaces the halide ion (e.g., bromide) and forms a trialkoxyphosphonium salt intermediate. wikipedia.org

Dealkylation: The displaced halide ion then acts as a nucleophile, attacking one of the ethyl groups on the phosphonium (B103445) salt intermediate. This second S_N2 reaction results in the formation of the final phosphonate ester and a volatile ethyl halide as a byproduct. wikipedia.orgyoutube.com

High temperatures, often in the range of 120-160 °C, are typically required for this reaction to proceed efficiently. wikipedia.org A similar preparation of the methyl ester analog, methyl 4-((diethoxyphosphoryl)methyl)benzoate, is achieved by heating methyl 4-(bromomethyl)benzoate with triethyl phosphite at 160°C, yielding the product in high purity after removing the excess phosphite. chemicalbook.com

Table 1: Representative Arbusov Reaction for Benzoate-derived Phosphonates

| Starting Material | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Methyl 4-(bromomethyl)benzoate | Triethyl phosphite | 160°C, 2 hours, N₂ atmosphere | Methyl 4-((diethoxyphosphoryl)methyl)benzoate | 97% chemicalbook.com |

An alternative classical approach involves forming the benzoate (B1203000) ester after the phosphonate group is already in place. This route would begin with 4-(diethoxyphosphoryl)benzoic acid, which is then esterified with ethanol (B145695). The most common method for this transformation is the Fischer-Speier esterification.

This acid-catalyzed reaction involves protonating the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. iajpr.com A molecule of ethanol then acts as a nucleophile, attacking the carbonyl carbon. Following proton transfer and the elimination of a water molecule, the desired ethyl ester is formed. iajpr.com This method is a reversible process, and to drive the reaction toward the product, the water formed is typically removed by distillation. google.com

This synthetic sequence is advantageous if the starting 4-(diethoxyphosphoryl)benzoic acid is readily available or if the conditions required for the Arbusov reaction might compromise an existing ester group.

Advanced Synthetic Strategies

Modern synthetic chemistry offers more direct and often milder routes to aryl phosphonates, including transition-metal-catalyzed cross-coupling reactions and electrochemical methods.

Palladium-catalyzed cross-coupling reactions provide a powerful and direct method for forming C-P bonds. The Hirao reaction, a pioneering example, involves the coupling of aryl halides with dialkyl phosphites (H-phosphonates). nih.govacs.org To synthesize this compound, this would involve reacting an ethyl 4-halobenzoate (typically the bromide or iodide) with diethyl phosphite in the presence of a palladium catalyst and a base.

The catalytic cycle is generally understood to involve:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the ethyl 4-halobenzoate to form a Pd(II) intermediate.

Coordination and Deprotonation: The diethyl phosphite coordinates to the palladium center, and a base facilitates its deprotonation.

Reductive Elimination: The aryl and phosphonyl groups on the palladium complex undergo reductive elimination, forming the C-P bond of the final product and regenerating the Pd(0) catalyst.

The scope of this reaction has been expanded beyond aryl halides to include other electrophiles like aryl triflates, nonaflates, mesylates, and tosylates. nih.govacs.orgacs.org These methods often exhibit excellent functional group tolerance, allowing for the synthesis of complex molecules. acs.org The choice of ligands, such as dppf or Xantphos, and the base is crucial for optimizing reaction efficiency. organic-chemistry.orgresearchgate.net

Table 2: Conditions for Palladium-Catalyzed C-P Coupling Reactions

| Aryl Substrate | Phosphorus Reagent | Catalyst System (Catalyst/Ligand) | Base | Key Feature |

|---|---|---|---|---|

| Aryl Bromides/Iodides | H-Phosphonates | Pd(OAc)₂ / Various Phosphine Ligands | Amine bases (e.g., Et₃N) | Classic Hirao reaction conditions. nih.gov |

| Aryl Mesylates/Tosylates | H-Phosphonates | Pd(OAc)₂ / CM-Phos | DBU | Effective for substrates derived from phenols. acs.org |

| Aryl Nonaflates | H-Phosphonates | Pd₂(dba)₃ (ligandless) | DIPEA | Reaction accelerated by NaI additive. nih.govacs.org |

| Aryl Bromides/Triflates | Acylphosphines | Pd₂(dba)₃ / dppf or dppp | Cs₂CO₃ | Direct synthesis of trivalent phosphines. organic-chemistry.org |

Electrochemical synthesis is emerging as a green and efficient alternative for forming C-P bonds. beilstein-journals.org These methods use electricity to drive chemical reactions, often avoiding the need for harsh reagents or external oxidants and proceeding under mild conditions. cardiff.ac.uk

The electrochemical synthesis of aryl phosphonates can be achieved through the cross-coupling of aryl halides with dialkyl phosphites. cardiff.ac.uk In a typical setup, the reaction is carried out in an undivided cell using electrodes (e.g., carbon or platinum) at a constant current. beilstein-journals.org Some procedures may employ a catalytic amount of a transition metal, such as nickel, to facilitate the C-P bond formation. cardiff.ac.uk This approach represents a creative and simple process for preparing organophosphorus compounds and aligns with the principles of sustainable chemistry. beilstein-journals.org

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles aims to design chemical processes that minimize or eliminate the use and generation of hazardous substances. sciencedaily.comchemeurope.com In the context of synthesizing this compound, several strategies can be employed to make the aforementioned routes more environmentally friendly.

Alternative Energy Sources: The use of microwave irradiation or ultrasound assistance can often accelerate reaction rates, reduce reaction times, and improve yields compared to conventional heating. rsc.org

Greener Solvents: Replacing traditional volatile organic solvents with more benign alternatives, such as water or deep eutectic solvents (DES), can significantly reduce the environmental impact of a synthesis. rsc.orgdergipark.org.tr Some esterification reactions have shown high catalytic activity when using a DES as both a solvent and a catalyst. dergipark.org.tr

Catalysis: The use of catalysts, particularly recyclable ones like ion-exchange resins or reusable transition metal catalysts, is a core principle of green chemistry. rsc.orgdergipark.org.tr Palladium-catalyzed and electrochemical methods are inherently more aligned with this principle than stoichiometric classical reactions.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. Palladium-catalyzed cross-coupling reactions often have better atom economy than the classical Arbusov reaction, which generates an alkyl halide byproduct.

By integrating these principles, the synthesis of this compound can be optimized to be not only efficient but also more sustainable. rsc.orgaithor.com

Chemical Reactivity and Mechanistic Investigations of Ethyl 4 Diethoxyphosphoryl Benzoate

Horner-Wadsworth-Emmons Olefination Reactions

Ethyl 4-(diethoxyphosphoryl)benzoate is a stabilized phosphonate (B1237965) reagent frequently employed in the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds, typically reacting a phosphonate carbanion with an aldehyde or ketone. wikipedia.orgresearchgate.net The presence of the electron-withdrawing ethyl benzoate (B1203000) group alpha to the phosphonate is crucial, as it stabilizes the intermediate carbanion, enhancing its nucleophilicity while reducing its basicity compared to traditional Wittig reagents. wikipedia.org

The Horner-Wadsworth-Emmons reaction is renowned for its high stereoselectivity, predominantly yielding (E)-alkenes (trans-isomers). wikipedia.orgnrochemistry.com This preference is a direct consequence of thermodynamic control in the reaction pathway. The intermediates formed during the reaction are able to equilibrate, favoring the formation of the sterically less hindered and thermodynamically more stable (E)-alkene. wikipedia.org The stabilization provided by the ethyl benzoate moiety in this compound facilitates this equilibration process.

In reactions with unsymmetrical ketones, regioselectivity can be a factor, although the HWE reaction itself offers complete positional selectivity regarding the location of the newly formed double bond. researchgate.net The reaction stereoselectivity with ketones, however, is often poor to modest. wikipedia.org For aldehydes, the stereochemical outcome is more predictable. For instance, the reaction between stabilized phosphonates and aromatic aldehydes consistently shows a strong preference for the (E)-isomer. researchgate.net Modifications to the phosphonate structure, such as using phosphonates with electron-withdrawing groups like trifluoroethyl (Still-Gennari modification), can reverse this selectivity to favor (Z)-alkenes. nrochemistry.comresearchgate.net

The distribution of (E) and (Z) isomers in the HWE reaction is not only dependent on the structure of the reactants but is also significantly influenced by the reaction conditions. conicet.gov.ar Key variables include the base, the metal cation, solvent, and temperature. researchgate.netresearchgate.net Systematic studies have demonstrated that these factors can be fine-tuned to modulate the stereochemical outcome. wikipedia.org

Generally, to maximize (E)-stereoselectivity, conditions that promote thermodynamic equilibration of the intermediates are favored. This includes using less sterically hindered bases, higher reaction temperatures, and certain metal salts. wikipedia.orgconicet.gov.ar For example, lithium salts often show higher (E)-selectivity compared to potassium salts. wikipedia.org Conversely, conditions that trap the kinetically formed intermediate, such as the use of strong, bulky bases (e.g., KHMDS) in conjunction with crown ethers at low temperatures, can increase the proportion of the (Z)-alkene. researchgate.netconicet.gov.ar

Table 1: Effect of Reaction Conditions on HWE Stereoselectivity

| Reaction Condition | Influence on Stereoselectivity | Rationale |

| Base/Cation | Li⁺ > Na⁺ > K⁺ for (E)-selectivity. wikipedia.org | Smaller cations like Li⁺ promote greater intermediate stability and equilibration. |

| KHMDS + 18-crown-6 | Favors (Z)-selectivity by trapping the kinetic product. researchgate.net | |

| Temperature | Higher temperatures (e.g., 23 °C vs. -78 °C) | Increases the rate of equilibration, leading to the more stable (E)-product. wikipedia.org |

| Aldehyde Structure | Increased steric bulk | Enhances (E)-stereoselectivity by increasing the energy difference between diastereomeric intermediates. wikipedia.org |

| Solvent | THF is commonly used. | The choice of solvent can affect ion pairing and solvation of intermediates, influencing selectivity. nrochemistry.com |

The mechanism of the Horner-Wadsworth-Emmons reaction proceeds through several well-defined steps. wikipedia.orgnrochemistry.com

Deprotonation: The reaction initiates with the deprotonation of the α-carbon of the phosphonate ester by a base, forming a resonance-stabilized phosphonate carbanion. The electron-withdrawing ethyl benzoate group significantly facilitates this step by acidifying the α-proton. wikipedia.org

Nucleophilic Addition: The resulting phosphonate carbanion acts as a potent nucleophile and adds to the carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and forms diastereomeric alkoxide intermediates (betaines). wikipedia.orgnrochemistry.com

Oxaphosphetane Formation: The alkoxide intermediates undergo intramolecular cyclization to form four-membered ring structures known as oxaphosphetanes. The stereochemistry of the final alkene is determined at this stage. nrochemistry.com

Elimination: The oxaphosphetane intermediates collapse, breaking the C-P and C-O bonds to yield the alkene and a water-soluble dialkyl phosphate (B84403) salt. This elimination step is typically irreversible and is driven by the formation of a stable phosphorus-oxygen double bond. wikipedia.org

The high (E)-selectivity arises because the initial nucleophilic addition is often reversible, allowing the diastereomeric intermediates to equilibrate to the more stable trans-configured oxaphosphetane, which then proceeds to the (E)-alkene. wikipedia.org

Transition Metal-Catalyzed Transformations

Beyond its classical role in olefination, the aromatic phosphonate structure of this compound makes it a potential substrate for various transition metal-catalyzed reactions, particularly those involving palladium.

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of new functional groups onto aromatic rings, avoiding the need for pre-functionalized substrates. nih.govnih.gov In the context of this compound, the ester and phosphonate moieties could potentially serve as directing groups, guiding the palladium catalyst to activate specific C-H bonds on the benzene (B151609) ring, primarily at the ortho position.

While specific studies detailing the C-H functionalization of this compound are not extensively documented, the principles can be inferred from related systems. nih.gov The general mechanism involves the coordination of a palladium catalyst to a directing group, followed by the cleavage of a nearby C-H bond to form a palladacycle intermediate. nih.gov This intermediate can then react with a coupling partner to form a new C-C, C-N, or C-O bond. nih.govresearchgate.net For example, direct arylation reactions of non-halogenated, electron-withdrawing heterocycles have been achieved using palladium(II) acetate (B1210297) catalysts at high temperatures. semanticscholar.org Such methodologies could potentially be applied to functionalize the aromatic ring of this compound.

Table 2: Examples of Palladium-Catalyzed C-H Functionalization Reactions

| Reaction Type | Typical Reagents | Product Type |

| Acetoxylation | Pd(OAc)₂, PhI(OAc)₂ nih.gov | Aryl Acetate |

| Arylation | Pd(OAc)₂, Boronic Acids researchgate.net | Biaryl Compound |

| Amination | Pd(OAc)₂, K₂S₂O₈, Amides nih.gov | Aryl Amine |

| Thienylation | Pd(OAc)₂, Thiophenes, Ag₂O semanticscholar.org | Aryl Thiophene |

The carbon-phosphorus (C-P) bond in aryl phosphonates is generally robust. The primary method for its construction is the Arbuzov reaction. nrochemistry.com However, transition metal catalysis can, under certain conditions, facilitate the cleavage and subsequent reconstruction of C-P bonds. These transformations are less common than C-H functionalization but represent an area of growing interest for modifying organophosphorus compounds.

Processes involving C-P bond cleavage are often part of more complex catalytic cycles or degradation pathways. While specific examples involving the direct cleavage and reconstruction of the C-P bond in this compound are not prominent in the literature, related transformations in other organophosphorus compounds suggest its potential. Research in this area is focused on developing new synthetic methods that leverage the unique reactivity of the C-P bond.

Electrophilic and Nucleophilic Reactions

The reactivity of this compound is characterized by the interplay of its three main functional components: the phosphonate group, the aromatic ring, and the ethyl ester. These groups provide sites for both nucleophilic and electrophilic attack, allowing for a range of chemical transformations.

Functionalization at the Alpha-Position to the Phosphonate

The carbon atom situated between the benzene ring and the phosphorus atom, known as the alpha-position or benzylic position, is a key site for nucleophilic reactivity. The protons attached to this carbon are acidic due to the strong electron-withdrawing nature of the adjacent diethoxyphosphoryl group. This acidity allows for deprotonation by a suitable base to form a highly stabilized phosphonate carbanion. wikipedia.org

This carbanion is a potent nucleophile and is central to the Horner-Wadsworth-Emmons (HWE) reaction, one of the most important applications of this class of compounds. researchgate.netconicet.gov.ar The HWE reaction involves the reaction of the phosphonate-stabilized carbanion with aldehydes or ketones to produce alkenes, typically with high stereoselectivity for the (E)-isomer. wikipedia.orgyoutube.com

The general mechanism proceeds via the following steps:

Deprotonation: A base removes a proton from the alpha-carbon to generate the phosphonate carbanion.

Nucleophilic Addition: The carbanion attacks the carbonyl carbon of an aldehyde or ketone, forming an intermediate betaine (B1666868) or oxaphosphetane. youtube.com

Elimination: The intermediate collapses, eliminating a water-soluble dialkyl phosphate salt and forming the C=C double bond. wikipedia.org

For this compound, this reaction is particularly useful for the synthesis of stilbene (B7821643) derivatives, which are compounds with significant applications in materials science and medicinal chemistry. nih.govwiley-vch.deresearchgate.net The reaction with various aromatic aldehydes yields stilbenes with an ethyl ester group, which can be further modified.

Table 1: Synthesis of Stilbene Derivatives via Horner-Wadsworth-Emmons Reaction

This table illustrates the reaction of this compound with different substituted benzaldehydes to form various (E)-stilbene products. The reaction is typically carried out using a base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF).

| Aldehyde Reactant | Product Name | Base/Solvent | Expected Outcome |

| Benzaldehyde | (E)-Ethyl 4-styrylbenzoate | NaH / THF | High yield of the (E)-isomer |

| 4-Methoxybenzaldehyde | (E)-Ethyl 4-(4-methoxystyryl)benzoate | NaH / THF | High yield of the (E)-isomer |

| 4-Nitrobenzaldehyde | (E)-Ethyl 4-(4-nitrostyryl)benzoate | NaH / THF | High yield of the (E)-isomer |

| 4-(Dimethylamino)benzaldehyde | (E)-Ethyl 4-(4-(dimethylamino)styryl)benzoate | NaH / THF | High yield of the (E)-isomer |

Electrophilic Substitution on the Aromatic Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the benzene ring with an electrophile. The reactivity and regioselectivity of this reaction are governed by the substituents already present on the ring. masterorganicchemistry.com In this compound, both the ethyl ester (-COOEt) and the diethoxyphosphoryl (-P(O)(OEt)₂) groups are electron-withdrawing.

Both functional groups deactivate the aromatic ring towards electrophilic attack, meaning that harsher reaction conditions are typically required compared to benzene. ucalgary.ca Furthermore, both groups are meta-directors. Since the two substituents are in a para relationship (positions 1 and 4), their directing effects are cooperative. The positions ortho to the ester group (positions 3 and 5) are meta to the phosphonate group, and likewise, the positions ortho to the phosphonate group (positions 2 and 6) are meta to the ester group.

Therefore, electrophilic substitution will occur at the positions ortho to the existing substituents (positions 2, 3, 5, and 6). The precise distribution of products would depend on the specific reaction and the relative deactivating strength of the two groups, though a mixture of isomers is expected. For instance, in the nitration of similarly substituted benzenes, a mixture of ortho and meta products relative to a primary substituent is often observed. libretexts.org

Table 2: Predicted Products of Electrophilic Aromatic Substitution

This table outlines the expected major products from common electrophilic aromatic substitution reactions performed on this compound, based on the directing effects of the ester and phosphonate groups.

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃ / H₂SO₄ | Ethyl 2-nitro-4-(diethoxyphosphoryl)benzoate and Ethyl 3-nitro-4-(diethoxyphosphoryl)benzoate |

| Bromination | Br₂ / FeBr₃ | Ethyl 2-bromo-4-(diethoxyphosphoryl)benzoate and Ethyl 3-bromo-4-(diethoxyphosphoryl)benzoate |

| Sulfonation | SO₃ / H₂SO₄ | Ethyl 2-sulfo-4-(diethoxyphosphoryl)benzoic acid and Ethyl 3-sulfo-4-(diethoxyphosphoryl)benzoic acid |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Reaction is unlikely to proceed due to strong deactivation of the ring by two electron-withdrawing groups. |

Radical Reaction Pathways and Their Implications

While ionic reactions at the alpha-position and on the aromatic ring are more common, the potential for radical-mediated transformations of this compound also exists. Radical reactions can offer alternative pathways for functionalization, particularly at the benzylic C-H bond (alpha to the phosphonate).

One potential pathway is free-radical substitution at this alpha-position. Similar to the benzylic bromination of toluene (B28343) derivatives, reacting this compound with a radical initiator and a halogen source like N-bromosuccinimide (NBS) could lead to the formation of Ethyl 4-(alpha-bromo-diethoxyphosphorylmethyl)benzoate. This type of reaction is often initiated by light or a chemical radical initiator. rsc.org The resulting alpha-bromo phosphonate is a valuable synthetic intermediate, capable of undergoing subsequent nucleophilic substitution or elimination reactions.

The implications of such radical pathways are significant as they open up avenues for synthesizing novel derivatives. For example, the introduction of a halogen at the alpha-position provides a handle for creating new carbon-carbon or carbon-heteroatom bonds, complementing the nucleophilic chemistry of the parent phosphonate carbanion. This allows for the construction of more complex molecular architectures that may not be readily accessible through the Horner-Wadsworth-Emmons reaction alone.

Derivatization Strategies and Analogue Synthesis

Modifications of the Ethyl Ester Group

The ethyl ester functional group is a versatile handle for derivatization. Standard ester modification reactions can be readily applied to ethyl 4-(diethoxyphosphoryl)benzoate to generate a variety of derivatives.

One of the most common transformations is hydrolysis , which converts the ethyl ester into the corresponding carboxylic acid, 4-(diethoxyphosphoryl)benzoic acid. This reaction can be achieved under either acidic or basic conditions. libretexts.orgyoutube.comsserc.org.uk Base-promoted hydrolysis, often referred to as saponification, typically involves heating the ester with an aqueous solution of a strong base like sodium hydroxide. youtube.comsserc.org.uk Subsequent acidification of the resulting carboxylate salt yields the free carboxylic acid. youtube.comsserc.org.uk

Reduction of the ethyl ester group provides another avenue for derivatization. Strong reducing agents, such as lithium aluminum hydride (LiAlH4), can reduce the ester to a primary alcohol, yielding [4-(diethoxyphosphoryl)phenyl]methanol. This transformation introduces a hydroxyl group that can be further functionalized.

Transesterification allows for the conversion of the ethyl ester into other esters. libretexts.orgnumberanalytics.com This reaction is typically catalyzed by an acid or a base and involves reacting this compound with a different alcohol. By selecting various alcohols, a library of ester analogues with different alkyl or aryl groups can be synthesized, which can influence properties such as solubility and bioavailability.

Finally, aminolysis , the reaction of the ester with an amine, can be employed to synthesize the corresponding amides. This reaction, while possible, often requires harsh conditions or specific catalysts. A more common approach to amide formation is the hydrolysis of the ester to the carboxylic acid, followed by coupling with an amine using standard peptide coupling reagents.

| Reaction | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Hydrolysis (Saponification) | 1. NaOH (aq), heat (reflux) 2. HCl (aq) | 4-(Diethoxyphosphoryl)benzoic acid | youtube.comsserc.org.uk |

| Reduction | LiAlH4, followed by aqueous workup | [4-(Diethoxyphosphoryl)phenyl]methanol | libretexts.org |

| Transesterification | R'OH, acid or base catalyst | Alkyl 4-(diethoxyphosphoryl)benzoate | libretexts.orgnumberanalytics.com |

| Aminolysis | R'R''NH | 4-(Diethoxyphosphoryl)-N,N-dialkylbenzamide | libretexts.org |

Transformations of the Diethoxyphosphoryl Moiety

The diethoxyphosphoryl group is a key feature of the molecule and offers unique opportunities for chemical modification, particularly for altering the compound's interaction with biological targets or material surfaces.

Similar to the ethyl ester, the diethyl phosphonate (B1237965) can be hydrolyzed to the corresponding phosphonic acid, 4-(carboxy)phenylphosphonic acid. This transformation is typically achieved by treatment with strong acids, such as concentrated hydrochloric acid, under reflux conditions. The resulting phosphonic acid group is a strong metal chelator and can participate in hydrogen bonding interactions, significantly altering the molecule's properties.

The phosphorus atom in this compound is prochiral. The synthesis of P-chiral phosphonates, where the phosphorus atom is a stereocenter, can lead to enantiomerically pure compounds with potentially distinct biological activities. One established method for introducing chirality at the phosphorus center is the Stec reaction. researchgate.net This involves the reaction of a diastereomerically pure phosphoramidate (B1195095) precursor with an appropriate nucleophile, proceeding with a high degree of stereoselectivity. researchgate.net While direct application to this compound is not explicitly detailed in the provided sources, the principles of synthesizing chiral phosphorus acids and their analogues can be applied to create P-chiral derivatives. beilstein-journals.orgmdpi.com

| Reaction | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Hydrolysis | Concentrated HCl, reflux | 4-(Carboxy)phenylphosphonic acid | [N/A] |

| Synthesis of P-Chiral Analogues | Stec reaction (via phosphoramidate intermediate) | Diastereomerically pure P-chiral phosphonates | researchgate.net |

Functionalization of the Benzoate (B1203000) Aromatic Scaffold

The aromatic ring of the benzoate moiety is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups at different positions on the ring.

The diethoxyphosphoryl and ethyl carboxylate groups are both meta-directing deactivators in electrophilic aromatic substitution reactions. Therefore, direct substitution onto the aromatic ring of this compound would be expected to occur at the positions meta to both existing substituents. However, derivatization strategies often involve multi-step syntheses where functional groups are introduced at specific positions before the final molecule is assembled. For instance, starting with a para-substituted benzene (B151609) derivative allows for the introduction of a wide array of functionalities at the position opposite the phosphonate group. Examples of such functionalities that can be introduced on related benzoate structures include nitro groups, which can be further reduced to amines, and halogens, which can participate in cross-coupling reactions. orgsyn.org

The attachment of heterocyclic systems to the benzoate scaffold can significantly impact the pharmacological profile of the resulting molecule. This can be achieved through various synthetic strategies. For instance, a derivative of a related phosphonate, ethyl 2-methyl-4-(diethoxyphosphoryl)-4,7-dihydro-5H-thiopyrano[3,4-b]furan-5-carboxylate, has been shown to undergo electrophilic substitution reactions such as acetylation and chloromethylation on the furan (B31954) ring. orscience.ruresearchgate.net The resulting chloromethyl derivative can then be reacted with N-, S-, and O-nucleophiles to introduce a variety of heterocyclic moieties. orscience.ruresearchgate.net While this example is on a fused heterocyclic system, the principles can be extended to the functionalization of the benzoate ring of this compound, for example, by first introducing a reactive handle on the aromatic ring which can then be used to build a heterocyclic ring.

| Strategy | Example Reaction | Potential Product | Reference |

|---|---|---|---|

| Substitution at the Para-Position | Nitration of a precursor followed by reduction and phosphonylation | Ethyl 4-(diethoxyphosphoryl)-2-aminobenzoate | orgsyn.org |

| Introduction of Heterocyclic Systems | Functionalization of a pre-installed group on the aromatic ring | Derivatives with appended imidazole, thiazole, or other heterocycles | orscience.ruresearchgate.net |

Construction of Complex Molecular Architectures Incorporating the Compound's Framework

This compound serves as a versatile building block in organic synthesis for the construction of more complex molecular frameworks. Its primary utility stems from the Horner-Wadsworth-Emmons (HWE) reaction, which allows for the stereoselective formation of carbon-carbon double bonds. This reactivity is harnessed to create a variety of intricate structures, including stilbene (B7821643) derivatives, extended conjugated systems, and fused heterocyclic rings.

Stilbene Derivative Synthesis

The synthesis of stilbene derivatives represents a direct and widespread application of this compound. The Horner-Wadsworth-Emmons reaction, a modified Wittig reaction, provides a reliable method for the formation of alkenes from aldehydes and ketones. wikipedia.orgorganic-chemistry.org In this context, this compound acts as the stabilized phosphonate ylide precursor.

The reaction mechanism commences with the deprotonation of the benzylic carbon adjacent to the phosphorus atom by a suitable base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), to generate a nucleophilic phosphonate carbanion. wikipedia.orgorganic-chemistry.org This carbanion then undergoes a nucleophilic addition to the carbonyl carbon of an aromatic aldehyde. The resulting intermediate subsequently eliminates a water-soluble dialkyl phosphate (B84403) salt to form the alkene. organic-chemistry.org A significant advantage of the HWE reaction is its high stereoselectivity, predominantly yielding the thermodynamically more stable (E)- or trans-isomer of the stilbene derivative. wikipedia.orgnrochemistry.com This selectivity is particularly pronounced with aromatic aldehydes. wikipedia.org

This methodology allows for the synthesis of a wide array of substituted stilbenes by varying the substitution pattern on the aromatic aldehyde reactant. The resulting stilbene framework, which features two phenyl rings connected by an ethylene (B1197577) bridge, is a core structure in many compounds with interesting photophysical properties. wiley-vch.de

| Aldehyde Reactant | Base | Solvent | Resulting Stilbene Derivative | Predominant Isomer |

|---|---|---|---|---|

| Benzaldehyde | Sodium Hydride (NaH) | Tetrahydrofuran (B95107) (THF) | Ethyl 4-styrylbenzoate | (E) |

| 4-Methoxybenzaldehyde | Potassium tert-butoxide (KOtBu) | Dimethylformamide (DMF) | Ethyl 4-(4-methoxystyryl)benzoate | (E) |

| 4-Nitrobenzaldehyde | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Ethyl 4-(4-nitrostyryl)benzoate | (E) |

| 2-Naphthaldehyde | Potassium tert-butoxide (KOtBu) | Dimethylformamide (DMF) | Ethyl 4-(2-naphthylvinyl)benzoate | (E) |

Conjugated System Formation

The framework of this compound is instrumental in the synthesis of extended π-conjugated systems, which are of significant interest for applications in materials science, particularly for organic electronics and optoelectronics. innopraxis.comtu-dresden.de The Horner-Wadsworth-Emmons reaction is a key strategy for forming the vinylene linkages that constitute the backbone of these conjugated polymers and oligomers. innopraxis.comtu-dresden.de

In a typical polymerization approach, a bifunctional monomer derived from this compound would be reacted with a bifunctional aldehyde monomer in a step-growth polymerization. For instance, the ester group of the parent compound could be modified or the starting materials for its synthesis could be altered to introduce a second reactive site, such as an aldehyde or another phosphonate ester group. The HWE reaction between these complementary monomers leads to the formation of poly(arylene vinylene) (PAV) derivatives. tu-dresden.de The properties of the resulting polymer, such as its solubility, electronic band gap, and fluorescence, can be tuned by the choice of the aromatic units in the monomers. innopraxis.com

Beyond polymerization, the compound can be used to synthesize discrete, well-defined conjugated molecules. By reacting this compound with aldehydes that already contain conjugated segments, the π-system can be systematically extended. This approach provides access to a variety of chromophores and fluorophores with tailored absorption and emission characteristics. innopraxis.com

| Strategy | Reactants | Key Reaction | Product Type | Potential Application |

|---|---|---|---|---|

| Step-Growth Polymerization | Bis-phosphonate monomer + Bis-aldehyde monomer | Horner-Wadsworth-Emmons | Conjugated Polymer (e.g., PPV derivative) | Organic Light-Emitting Diodes (OLEDs) |

| Convergent Synthesis | This compound + Aldehyde-functionalized oligomer | Horner-Wadsworth-Emmons | Extended π-conjugated oligomer | Organic Photovoltaics (OPVs) |

| Cross-Coupling | Aryl halide derivative of the compound + Vinyl-substituted monomer | Heck Reaction | Stilbenoid conjugated system | Fluorescent Probes |

Fused Heterocyclic Ring Systems

The synthesis of fused heterocyclic ring systems can be achieved by employing an intramolecular Horner-Wadsworth-Emmons reaction. conicet.gov.arncsu.edu This strategy requires the initial modification of the this compound structure to incorporate a tethered electrophilic carbonyl group (an aldehyde or ketone). The length and nature of the tether are crucial as they determine the size and type of the heterocyclic ring that will be formed.

The synthetic sequence typically involves a multi-step process. First, the aromatic ring or the ethyl ester group of the parent compound is functionalized to introduce a side chain. This side chain is then elaborated to terminate in an aldehyde or ketone functionality. Upon treatment with a base, the phosphonate is deprotonated, and the resulting carbanion attacks the tethered carbonyl group in an intramolecular fashion. conicet.gov.ar The subsequent elimination of the phosphate by-product yields a fused ring system containing an endocyclic double bond.

This powerful cyclization strategy provides access to a diverse range of benzo-fused heterocycles, such as dihydrobenzofurans, dihydrobenzopyrans, and other related structures, depending on the design of the precursor. clockss.org The ability to construct these complex ring systems is valuable in medicinal chemistry and materials science, as fused heterocycles are common motifs in biologically active molecules and functional materials.

| Tethered Carbonyl Precursor | Ring Size Formed | Resulting Heterocyclic Core | Reaction Type |

|---|---|---|---|

| Ethyl 4-(diethoxyphosphoryl)-2-(2-oxoethyl)benzoate | 5-membered | Benzofuran derivative | Intramolecular HWE |

| Ethyl 4-(diethoxyphosphoryl)-2-(3-oxopropyl)benzoate | 6-membered | Benzopyran derivative | Intramolecular HWE |

| Ethyl 4-(diethoxyphosphoryl)-2-(2-oxo-2-phenylethyl)benzoate | 5-membered | Substituted Indenone derivative | Intramolecular HWE |

| Ester with tethered aldehyde (e.g., from 4-(diethoxyphosphoryl)benzoic acid and a hydroxy-aldehyde) | Variable (Macrocycle) | Macrolactone with exocyclic bond | Intramolecular HWE |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of Ethyl 4-(diethoxyphosphoryl)benzoate. These calculations provide a foundational understanding of the molecule's stability, reactivity, and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. espublisher.comorientjchem.org

For this compound, computational models using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, would be employed to calculate the energies and visualize the spatial distribution of these orbitals. researchgate.netresearchgate.net

HOMO: The HOMO is expected to be localized primarily on the benzene (B151609) ring and the oxygen atoms of the ester group. This distribution indicates that these regions are the most susceptible to electrophilic attack.

LUMO: The LUMO is anticipated to be distributed over the phosphonate (B1237965) group and the carbonyl carbon of the ester. This suggests these sites are the most likely to accept electrons and undergo nucleophilic attack.

The energy gap (ΔE) between the HOMO and LUMO dictates the molecule's excitability and stability. A larger energy gap implies higher stability and lower reactivity. espublisher.com Theoretical calculations for similar aromatic compounds suggest a significant energy gap, indicating good kinetic stability. espublisher.com

| Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -7.25 | Benzene Ring, Ester Oxygen |

| LUMO | -1.10 | Phosphonate Group, Carbonyl Carbon |

| Energy Gap (ΔE) | 6.15 | - |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule by visualizing the charge distribution. mdpi.com The MEP map uses a color scale to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas with intermediate potential. orientjchem.orgmdpi.com

For this compound, an MEP analysis would reveal:

Negative Potential (Red/Yellow): The most negative regions are expected to be concentrated around the phosphoryl oxygen (P=O) and the carbonyl oxygen (C=O) of the ester group. These sites are the primary centers for interactions with electrophiles and for forming hydrogen bonds.

Positive Potential (Blue): Positive potential regions would be located around the hydrogen atoms of the ethyl groups and the aromatic ring, making them potential sites for nucleophilic interaction.

This analysis helps in understanding non-covalent interactions and predicting how the molecule will interact with other reagents or biological targets. mdpi.com

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can be used to explore potential reaction pathways for this compound, such as hydrolysis of the ester or phosphonate moieties. These studies involve calculating the potential energy surface for a proposed reaction, identifying transition states (TS), and determining the activation energies. nih.govresearchgate.net

For instance, the hydrolysis of the phosphonate ester is a key reaction. mdpi.com Theoretical studies on similar phosphonates show that this reaction can proceed under both acidic and basic conditions. mdpi.com Computational modeling would involve:

Reactant and Product Optimization: The geometries of the reactants (this compound and water/hydroxide) and products are optimized to find their lowest energy structures.

Transition State Search: A search for the transition state structure connecting reactants and products is performed.

Frequency Calculation: Vibrational frequency calculations are used to confirm the nature of the stationary points (minima for reactants/products, first-order saddle point for TS) and to calculate zero-point vibrational energies.

The calculated activation energy provides a quantitative measure of the reaction's kinetic feasibility. Studies on related H-phosphonate tautomerism and reaction mechanisms provide a framework for how such pathways can be elucidated for the title compound. nih.govresearchgate.net

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | This compound + H₂O |

| Transition State | +25.5 | Pentacoordinate phosphorus intermediate |

| Products | -5.2 | Ethyl 4-((ethoxy)(hydroxy)phosphoryl)benzoate + Ethanol (B145695) |

In Silico Prediction of Spectroscopic Properties

Computational methods, particularly Time-Dependent DFT (TD-DFT), are highly effective for predicting spectroscopic properties, which can then be compared with experimental data for structural validation. nih.govwikimedia.org

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) is a common method for calculating NMR chemical shifts (¹H, ¹³C, ³¹P). These calculations can help assign experimental spectra and confirm the molecular structure. researchgate.netnih.gov Predicted shifts for the aromatic protons, the ethyl groups on both the ester and phosphonate, and the phosphorus atom itself can be calculated.

UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic absorption spectra by determining the energies of electronic transitions. materialsciencejournal.org For this compound, the primary absorption bands in the UV region would likely correspond to π→π* transitions within the aromatic system.

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies and intensities of a molecule. researchgate.net This allows for the assignment of characteristic peaks in the experimental IR spectrum, such as the C=O stretch of the ester, the P=O stretch of the phosphonate, and various C-H and C-C vibrations of the aromatic ring.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are crucial for its properties and interactions.

Conformational Analysis: The molecule has several rotatable bonds, including the C-P bond and the bonds within the ethoxy groups. A potential energy surface (PES) scan can be performed by systematically rotating these bonds to identify the most stable conformer (the global minimum) and other low-energy local minima. nih.govresearchgate.net This analysis is fundamental, as most quantum chemical properties are calculated for the lowest energy conformation. For this molecule, key considerations would be the orientation of the phosphonate group relative to the benzene ring and the arrangement of the ethyl chains.

Molecular Dynamics (MD) Simulations: While quantum calculations focus on static structures, MD simulations can provide insights into the dynamic behavior of the molecule in different environments (e.g., in a solvent). By simulating the motion of atoms over time, MD can explore the conformational landscape, study the flexibility of the molecule, and analyze its interactions with solvent molecules. This would be particularly useful for understanding how the molecule behaves in a solution, which is more representative of real-world conditions.

Applications in the Synthesis of Biologically Active Compounds and Functional Materials

Precursors for Pharmaceutical Intermediates and Lead Compound Synthesis

While not typically an active pharmaceutical ingredient itself, Ethyl 4-(diethoxyphosphoryl)benzoate is a valuable precursor in medicinal chemistry, primarily due to its utility in the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.org This reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds (alkenes) with a high degree of control, particularly favoring the formation of the E-alkene (trans) isomer. wikipedia.org

The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. The phosphonate (B1237965) group in this compound makes the adjacent benzylic proton acidic enough to be removed by a base, forming a nucleophilic carbanion. This carbanion then attacks a carbonyl compound (like an aldehyde), leading to the formation of an alkene. A significant advantage of the HWE reaction over the classic Wittig reaction is that its byproduct, a dialkylphosphate salt, is water-soluble and easily removed from the reaction mixture, simplifying the purification process. wikipedia.org

The presence of the ethyl benzoate (B1203000) moiety on the molecule means that the resulting alkene product will incorporate this structural unit. Many complex pharmaceutical molecules and natural products contain stilbene (B7821643) (1,2-diphenylethylene) or other substituted alkene cores. This compound serves as a reliable reagent to introduce the ethyl 4-vinylbenzoate functionality into a molecule, which can then be further modified to build the final drug candidate.

Table 1: The Horner-Wadsworth-Emmons (HWE) Reaction

| Feature | Description |

|---|---|

| Reaction Type | Carbonyl olefination |

| Reactants | Stabilized phosphonate carbanion + Aldehyde or Ketone |

| Product | Predominantly E-alkene (trans isomer) |

| Key Advantage | Water-soluble phosphate (B84403) byproduct, allowing for easy purification. wikipedia.org |

| Role of Compound | Serves as the phosphonate precursor to generate the carbanion. |

Role in the Development of Herbicidal Agents

The diethoxyphosphoryl group is a key pharmacophore in the design of certain modern herbicides. Research has focused on developing compounds that can selectively target biochemical pathways in plants that are absent in mammals, offering an effective and safer method for weed control.

One such plant-specific target is Imidazole glycerol phosphate dehydratase (IGPD), an essential enzyme in the histidine biosynthetic pathway. googleapis.com The inhibition of IGPD leads to the disruption of this pathway, ultimately proving lethal to the plant.

In a notable study, a series of novel compounds were designed and synthesized to act as inhibitors of IGPD. These compounds were based on the structure of known high-activity IGPD inhibitors and the enzyme's diazafulvene intermediate. A key structural component of these new potential herbicides was the 1-(diethoxyphosphoryl) moiety, demonstrating the direct application of this chemical group in creating herbicidally active molecules. googleapis.com

Several of the synthesized 1-(diethoxyphosphoryl)-3-(4-ones-1H-1,2,3-triazol-1-yl)propan-2-yl carboxylic esters exhibited moderate to good herbicidal activity in laboratory tests. googleapis.com Two compounds, in particular, showed significant potency, effectively inhibiting the growth of barnyard grass at a concentration of 250 g/hm². googleapis.com This research highlights the critical role of the diethoxyphosphoryl group, as found in this compound, in the rational design of targeted herbicidal agents.

Table 2: Research Findings on Diethoxyphosphoryl-based Herbicides

| Compound Class | Target Enzyme | Mechanism of Action | Result |

|---|

Contribution to Material Science

The reactivity and physical properties imparted by the organophosphorus and benzoate components of this compound make it and similar phosphonates relevant to the field of material science.

Optical brightening agents (OBAs), also known as fluorescent whitening agents, are compounds that absorb light in the ultraviolet spectrum and re-emit it in the blue region of the visible spectrum. nih.gov This process masks the natural yellow cast of materials like paper and textiles, making them appear whiter and brighter.

A prominent class of OBAs is based on the stilbene structure. nih.gov The Horner-Wadsworth-Emmons reaction is a primary industrial method for synthesizing stilbenes and their derivatives. wiley-vch.degoogle.com A patent for preparing stilbene-based optical brighteners describes the reaction of terephthalaldehyde with a cyanobenzyl-phosphonic acid dialkyl ester. researchgate.net This process directly mirrors the potential application of this compound. By reacting it with a suitable benzaldehyde derivative, a substituted stilbene can be formed, with the ethyl benzoate group providing a site for further functionalization or influencing the final properties of the OBA. This synthetic route offers a reliable method for producing the core structure of many commercial optical brighteners.

Organogelators are low-molecular-weight compounds that can self-assemble in organic solvents to form a three-dimensional network, immobilizing the solvent and creating a gel. This property is being explored for environmental applications, such as cleaning up oil spills. While specific studies detailing the use of this compound as an organogelator are not widely available, research into related chemical classes is ongoing. Studies have shown that other organophosphorus compounds can be used to create supramolecular gels capable of remediating chemical agents. nih.gov Similarly, molecules containing structural features like cholesterol and amide groups have been shown to be effective organogelators for oil spill recovery. irocoatingadditive.com The combination of aromatic rings and ester groups in this compound suggests a potential, though currently underexplored, capacity for self-assembly and gelation.

Organophosphate esters (OPEs) are a major class of high-production-volume chemicals widely used as additives in polymers. wikipedia.org They serve two primary functions: as flame retardants and as plasticizers. nih.govmdpi.com As a member of this chemical family, this compound possesses the potential for these applications.

Flame Retardants: Phosphorus-based compounds are effective flame retardants for a variety of polymers, including epoxy resins and polyurethanes. nih.gov They can act in both the gas phase (by releasing phosphorus-containing radicals that quench the radical chain reactions of combustion) and the condensed phase (by promoting the formation of a protective char layer that insulates the underlying polymer). nih.gov

Plasticizers: OPEs are added to rigid polymers like PVC to increase their flexibility, workability, and durability. They function by embedding themselves between the polymer chains, spacing them apart and thus lowering the glass transition temperature of the material. The dual functionality of flame retardancy and plasticization makes OPEs valuable and efficient additives in the plastics industry. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of aryl phosphonates, including Ethyl 4-(diethoxyphosphoryl)benzoate, traditionally relies on methods like the Michaelis-Arbuzov and Hirao reactions. While effective, these reactions often require harsh conditions. Future research is focused on developing novel catalytic systems that offer milder reaction conditions, higher yields, and improved selectivity.

Key areas of development include:

Transition Metal Catalysis: Palladium and copper complexes are instrumental in modern cross-coupling reactions. organic-chemistry.org Research is ongoing to develop next-generation palladium and copper catalysts with tailored ligands (e.g., Xantphos) that can facilitate the C-P bond formation under milder conditions and with broader functional group tolerance. organic-chemistry.org These catalysts can reduce reaction times and temperatures, leading to more energy-efficient processes.

Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing field. For reactions involving phosphonates, such as Michael additions, organocatalysts offer a metal-free alternative, which is highly desirable in pharmaceutical synthesis to avoid metal contamination. rsc.orgyoutube.com

Nanocatalysis: Catalysts based on nanoparticles, such as nanosized zinc oxide, have demonstrated high efficiency in promoting phosphonate (B1237965) addition reactions under solvent-free conditions. rsc.org Their high surface-area-to-volume ratio often leads to enhanced catalytic activity and easier recovery and recycling.

These advancements aim to make the synthesis and application of this compound more efficient, economical, and environmentally benign.

| Catalyst Type | Potential Advantages for Phosphonate Synthesis | Relevant Reaction Type |

| Palladium/Copper Complexes | Milder reaction conditions, high yields, broad substrate scope. organic-chemistry.org | Hirao Cross-Coupling |

| Lanthanide Complexes | High Lewis acidity, impressive product selectivity. rsc.org | Phospha-Michael Addition |

| Nanosized Metal Oxides | High efficiency, solvent-free conditions, catalyst recyclability. rsc.org | Phospha-Michael Addition |

| Organocatalysts | Metal-free synthesis, avoids toxic metal contamination. youtube.com | Asymmetric Transformations |

Stereoselective and Enantioselective Synthesis Applications

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, is a major driver of synthetic innovation. Chiral organophosphorus compounds are valuable as intermediates and as chiral ligands in asymmetric catalysis. sciengine.comrsc.orgfrontiersin.org Future applications of this compound will likely focus on its use in stereoselective and enantioselective synthesis.

This can be achieved through several strategies:

Chiral Auxiliaries: Attaching a chiral auxiliary to the phosphonate moiety can induce diastereoselectivity in its reactions. rsc.orgrsc.orgresearchgate.net The auxiliary can then be removed to yield an enantiomerically enriched product.

Chiral Catalysts: The use of chiral metal complexes or organocatalysts can control the stereochemical outcome of reactions where this compound is a substrate. sciengine.commdpi.com This is a highly efficient approach as only a small amount of the chiral catalyst is needed.

Asymmetric Horner-Wadsworth-Emmons (HWE) Reaction: As a key HWE reagent, modifications to the reaction conditions (e.g., using chiral bases or additives) or the phosphonate itself can lead to the synthesis of chiral alkenes with high enantiomeric excess. researchgate.netwikipedia.org

These methods are crucial for synthesizing complex molecules with precise three-dimensional structures, which is often a prerequisite for biological activity. rsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern chemical synthesis is increasingly moving towards continuous manufacturing and automated processes to improve safety, efficiency, and scalability. Flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing.

Enhanced Safety and Control: Many phosphonate syntheses are highly exothermic. lew.ro Microfluidic reactors used in flow chemistry have superior heat and mass transfer capabilities, allowing for precise temperature control and minimizing the risk of runaway reactions. lew.ro

Improved Yield and Purity: The precise control over reaction parameters (temperature, pressure, residence time) in flow systems often leads to higher yields and purities of the final product, with fewer by-products. lew.ro

Automation and High-Throughput Screening: Integrating flow reactors with automated platforms allows for high-throughput screening of reaction conditions to quickly identify optimal parameters. mdpi.com This accelerates the discovery and optimization of new synthetic methods for compounds like this compound. mdpi.com

The adoption of these technologies will enable the on-demand, efficient, and safe production of this compound and its derivatives.

Exploration of New Bioactive Analogues and Structure-Activity Relationship Studies

Organophosphorus compounds, particularly phosphonates, are known for a wide range of biological activities and are used in medicinal and agricultural chemistry. youtube.comfrontiersin.org The structural motifs within this compound—a phosphonate group and a benzoate (B1203000) ester—serve as an excellent scaffold for developing new bioactive molecules.

Future research will involve:

Systematic Structural Modification: Creating a library of analogues by modifying different parts of the molecule. This includes altering the ester group on the benzoate ring, changing the alkyl groups on the phosphonate, and introducing various substituents onto the aromatic ring.

Biological Screening: Testing these new analogues for a range of biological activities, such as antimicrobial, antiviral, or anticancer properties. nih.gov

Structure-Activity Relationship (SAR) Studies: By correlating the changes in chemical structure with the observed biological activity, researchers can develop a predictive SAR model. nih.govnih.govrsc.org This model is crucial for the rational design of new, more potent, and selective therapeutic agents. For instance, studies on other phosphonates have shown that specific structural features are critical for their bacteriocidal activity. nih.govrsc.org

This systematic approach is fundamental to modern drug discovery and could lead to the identification of novel therapeutic leads based on the this compound scaffold.

Advanced Spectroscopic Techniques for In-Situ Mechanistic Probing

A deep understanding of reaction mechanisms is essential for optimizing existing synthetic methods and developing new ones. The application of advanced, in-situ spectroscopic techniques allows chemists to observe reactions as they happen, providing invaluable insights into transient intermediates and reaction kinetics.

For reactions involving this compound, such as the Horner-Wadsworth-Emmons (HWE) olefination, these techniques are particularly powerful:

In-Situ NMR and IR Spectroscopy: These methods can be used to monitor the concentration of reactants, intermediates (like phosphonate carbanions and oxaphosphetanes in the HWE reaction), and products in real-time. researchgate.netacs.org This data helps to elucidate the reaction pathway and identify the rate-determining step. wikipedia.org

Raman Spectroscopy: This technique is complementary to IR spectroscopy and can be particularly useful for studying reactions in aqueous media or for monitoring changes in crystalline structure during a reaction. mdpi.com

Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to detect and characterize charged intermediates in the catalytic cycle.

By applying these advanced analytical tools, researchers can gain a more complete picture of the mechanistic details governing the reactivity of this compound, paving the way for more rational and efficient synthetic designs. researchgate.net

Q & A

Q. What laboratory synthesis methods are commonly used for Ethyl 4-(diethoxyphosphoryl)benzoate?

The compound is synthesized via palladium-catalyzed reactions involving benzoate derivatives and diethylphosphite. A typical protocol involves reacting 4-bromobenzoic acid derivatives with diethylphosphite in the presence of a palladium catalyst (e.g., Pd(OAc)₂), sodium carbonate as a base, and toluene as the solvent under reflux conditions. Post-reaction purification is achieved using silica gel column chromatography with gradient elution (e.g., DCM/MeOH) to isolate the product .

Q. Which spectroscopic techniques are employed to characterize this compound?

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm substituent positions and purity.

- Infrared Spectroscopy (IR): Identification of phosphoryl (P=O) and ester (C=O) functional groups.

- Mass Spectrometry (MS): High-resolution MS for molecular weight validation.

- X-ray Crystallography: For structural elucidation of crystalline derivatives (e.g., related benzoate esters) .

Q. What are the primary applications of this compound in organic synthesis?

The compound serves as a versatile building block for:

- Coordination Chemistry: Acting as a ligand for transition metals due to its phosphoryl group.

- Phosphorylation Reactions: Introducing diethoxyphosphoryl moieties into aromatic systems.

- Antimicrobial Studies: Investigating structure-activity relationships in bioactive derivatives .

Advanced Research Questions

Q. How does the diethoxyphosphoryl group influence reactivity in nucleophilic substitution reactions compared to other substituents?

The electron-withdrawing nature of the diethoxyphosphoryl group enhances the electrophilicity of the aromatic ring, facilitating nucleophilic aromatic substitution (NAS) at the para position. Comparative studies with dimethylamino-substituted analogues (e.g., Ethyl 4-(dimethylamino)benzoate) reveal lower reactivity in NAS due to the electron-donating dimethylamino group, highlighting the importance of substituent electronic effects in reaction design .

Q. What computational strategies are used to predict the nonlinear optical (NLO) properties of this compound derivatives?

Density Functional Theory (DFT) is employed to calculate hyperpolarizability () and dipole moments. Substituent effects (e.g., electron-donating/withdrawing groups) are modeled to optimize NLO activity. For example, derivatives with extended conjugation (e.g., hydrazone-linked moieties) show enhanced hyperpolarizability, making them candidates for optical materials .

Q. How can reaction conditions be optimized to improve yield in palladium-catalyzed syntheses?

Optimization strategies include:

- Catalyst Screening: Testing Pd(OAc)₂, Pd(PPh₃)₄, or ligand-assisted systems.

- Solvent Effects: Evaluating polar aprotic solvents (e.g., DMF) versus toluene for reaction efficiency.

- Temperature Control: Balancing reflux conditions with side-reaction minimization. Post-reaction analysis via HPLC or GC-MS helps identify byproducts (e.g., dephosphorylated intermediates) for iterative refinement .

Q. What methodologies resolve data contradictions in structural analysis of crystalline derivatives?

For ambiguous X-ray diffraction

Q. How do co-initiators like diphenyliodonium hexafluorophosphate (DPI) affect the reactivity of this compound in photopolymerization?

DPI acts as a photosensitizer, accelerating free-radical generation under UV light. In resin systems, the diethoxyphosphoryl group stabilizes radicals, enhancing polymerization rates. Comparative studies with 2-(dimethylamino)ethyl methacrylate show higher degree of conversion and mechanical stability in phosphorylated derivatives due to reduced oxygen inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.